molecular formula C37H42N4O13 B1662850 Aldoxorubicin CAS No. 1361644-26-9

Aldoxorubicin

Cat. No.: B1662850
CAS No.: 1361644-26-9
M. Wt: 750.7 g/mol
InChI Key: OBMJQRLIQQTJLR-LBMCFUDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aldoxorubicin, also known as INNO-206, is a tumor-targeted conjugate of doxorubicin. It is specifically designed to enhance the delivery of doxorubicin to tumor cells while minimizing its uptake by non-target tissues. This compound is in development by CytRx Corporation and is characterized by its attachment to an acid-sensitive linker, N-ε-maleimidocaproic acid hydrazide (EMCH), which facilitates its binding to endogenous circulating albumin .

Mechanism of Action

Target of Action

Aldoxorubicin primarily targets DNA topoisomerase 2-alpha , a crucial enzyme involved in DNA replication and transcription . This enzyme plays a significant role in controlling the topological states of DNA, thereby facilitating processes like replication and transcription.

Mode of Action

This compound, also known as INNO-206, is a prodrug of doxorubicin . It binds to endogenous albumin in the bloodstream after administration through an acid-sensitive hydrazone linker . This binding facilitates the transportation of the drug to the tumor cells, bypassing uptake by other non-specific sites, including the heart, bone marrow, and gastrointestinal tract . Once the albumin-bound this compound reaches the tumor, the acidic environment of the tumor cell triggers the cleavage of the acid-sensitive linker, releasing free doxorubicin .

Biochemical Pathways

Doxorubicin, the active form of this compound, is known to bind to DNA-associated enzymes and intercalate with DNA base pairs . It influences various molecular signals, such as AMPK (AMP-activated protein kinase), which induces apoptosis and affects the Bcl-2/Bax apoptosis pathway . This alteration in the Bcl-2/Bax ratio can lead to the downstream activation of different caspases, resulting in apoptosis .

Pharmacokinetics

This compound exhibits a long mean half-life (20.1–21.1 h), a narrow mean volume of distribution (3.96–4.08 L/m²), and a slow mean clearance rate (0.136–0.152 L/h/m²) . Very little doxorubicin and its major metabolite doxorubicinol, which has been implicated in doxorubicin-associated cardiotoxicity, are excreted in urine .

Result of Action

Upon release in the tumor cell, doxorubicin distributes to various cellular compartments, including the Golgi apparatus, mitochondria, and nucleus, leading to subsequent cytotoxic effects . In both cancer model systems and human xenografts, this compound has demonstrated in vitro and in vivo activities . Preclinical models also support its decreased cardiac effects compared to doxorubicin .

Action Environment

The action of this compound is influenced by the tumor’s environment. The acidic environment within the tumor cell triggers the release of doxorubicin from the albumin-bound this compound . This preferential accumulation and release mechanism in tumors helps to enhance the drug’s efficacy and stability while minimizing its uptake by non-specific sites .

Biochemical Analysis

Biochemical Properties

Aldoxorubicin is a prodrug of doxorubicin that binds endogenous albumin after administration . The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . This biochemical reaction allows this compound to interact with DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes . It influences cell function by causing the activation of various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . It also induces apoptosis and necrosis in healthy tissue causing toxicity in the brain, liver, kidney, and heart .

Molecular Mechanism

The molecular mechanism of this compound involves its prodrug nature. After administration, this compound rapidly binds endogenous circulating albumin through the EMCH linker . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . This allows the free doxorubicin to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. Over time, the drug–albumin conjugate is preferentially retained in tumor tissue, with uptake into tumoral cells . At physiologic pH, the complex is stable . The bound doxorubicin is then released at the site of the tumor, allowing for the observation of long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Studies have demonstrated significant variability in the efficacy of this compound for tumor treatment across different mouse strains . Therefore, the selection of animal models is crucial in the study of this compound .

Metabolic Pathways

It is known that this compound is a prodrug of doxorubicin that binds endogenous albumin after administration . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its binding to endogenous circulating albumin . Circulating albumin preferentially accumulates in tumors, bypassing uptake by other non-specific sites including heart, bone marrow, and gastrointestinal tract .

Subcellular Localization

The subcellular localization of this compound is primarily within the tumor cells . Once the albumin-bound this compound reaches the tumor, the acidic environment of the tumor causes cleavage of the acid-sensitive linker . Free doxorubicin is then released at the site of the tumor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aldoxorubicin is synthesized by conjugating doxorubicin with N-ε-maleimidocaproic acid hydrazide (EMCH). The reaction involves the formation of a hydrazone bond between the carbonyl group of doxorubicin and the hydrazide group of EMCH. This process is typically carried out under acidic conditions to ensure the stability of the hydrazone bond .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of the doxorubicin-EMCH conjugate. This process requires stringent control of reaction conditions to ensure the purity and stability of the final product. The conjugate is then purified using chromatographic techniques to remove any unreacted starting materials and by-products .

Comparison with Similar Compounds

Aldoxorubicin is compared with other similar compounds, particularly doxorubicin, to highlight its uniqueness:

Biological Activity

Aldoxorubicin (INNO-206) is a novel prodrug of doxorubicin, designed to enhance the therapeutic efficacy of doxorubicin while reducing its cardiotoxicity. This compound functions by covalently binding to serum albumin, which allows for targeted delivery to tumor tissues, thereby improving drug accumulation at the site of action. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, clinical findings, and comparative studies.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Albumin Binding : The binding of this compound to serum albumin facilitates its transport through the bloodstream and preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect.
  • Release of Doxorubicin : Once inside the tumor microenvironment, this compound is released from the albumin conjugate via acid hydrolysis. This process is critical as it enables the release of free doxorubicin within the acidic lysosomal environment of cancer cells, leading to its cytotoxic effects .
  • Inhibition of DNA Topoisomerase II : Like doxorubicin, this compound acts as a potent inhibitor of DNA topoisomerase II, disrupting DNA replication and transcription, ultimately leading to apoptosis in cancer cells .

Preclinical Studies

Preclinical investigations have demonstrated that this compound possesses significant antitumoral activity in various cancer models:

  • In Vitro Studies : this compound has shown comparable efficacy to free doxorubicin in breast and leukemia cell lines. The intracellular release of free doxorubicin from this compound was confirmed through studies using MCF-7 tumor cells .
  • In Vivo Studies : In xenograft models derived from human tumors, this compound displayed substantial single-agent activity and enhanced the effects of other chemotherapeutic agents such as bortezomib in multiple myeloma models .

Clinical Trials

This compound has been evaluated in several clinical trials, with varying degrees of success. Key findings from these studies are summarized below:

Study Phase Patient Population Dosage Key Findings
Phase I18 patients with relapsed solid tumors230 or 350 mg/m²50% experienced grade 3-4 adverse events; partial responses in thyroid cancer and mesothelioma .
Phase II123 patients with advanced soft tissue sarcoma350 mg/m²Median progression-free survival (PFS) was 5.6 months; overall survival (OS) was 15.8 months .
Phase IIIPatients with relapsed/refractory soft tissue sarcomasVariableDid not meet primary endpoints for PFS or OS compared to investigator's choice; however, improved overall response rates were noted .

Comparative Efficacy

This compound has been directly compared with doxorubicin in clinical settings. A notable Phase IIb study indicated that while this compound did not significantly improve overall survival compared to doxorubicin, it did show a near doubling in response rates among certain patient populations .

Adverse Effects

The safety profile of this compound appears favorable compared to traditional doxorubicin:

  • Cardiotoxicity : Clinical trials reported no significant cardiotoxic effects associated with this compound administration, contrasting sharply with the well-documented cardiac risks linked to doxorubicin .
  • Other Adverse Events : Common side effects included myelosuppression, nausea, fatigue, and alopecia. Serious adverse events such as febrile neutropenia were observed but were manageable .

Properties

Key on ui mechanism of action

INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity.

CAS No.

1361644-26-9

Molecular Formula

C37H42N4O13

Molecular Weight

750.7 g/mol

IUPAC Name

N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23-/t17-,20-,22-,27-,32+,37-/m0/s1

InChI Key

OBMJQRLIQQTJLR-LBMCFUDOSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

Appearance

Red solid powder

Pictograms

Health Hazard

Purity

>98%

Synonyms

Aldoxo
aldoxorubicin
DOXO-EMCH
INNO-206

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aldoxorubicin
Reactant of Route 2
Reactant of Route 2
Aldoxorubicin
Reactant of Route 3
Reactant of Route 3
Aldoxorubicin
Reactant of Route 4
Reactant of Route 4
Aldoxorubicin
Reactant of Route 5
Reactant of Route 5
Aldoxorubicin
Reactant of Route 6
Reactant of Route 6
Aldoxorubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.